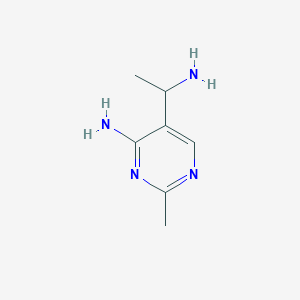
5-(1-Aminoethyl)-2-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Aminoethyl)-2-methylpyrimidin-4-amine is a heterocyclic organic compound with a pyrimidine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminoethyl)-2-methylpyrimidin-4-amine typically involves the reaction of 2-methylpyrimidine-4,5-diamine with an appropriate aldehyde or ketone under reductive amination conditions. Common reagents used in this process include sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
5-(1-Aminoethyl)-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyrimidines, imines, and nitriles, depending on the reaction conditions and reagents used .
科学的研究の応用
5-(1-Aminoethyl)-2-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism by which 5-(1-Aminoethyl)-2-methylpyrimidin-4-amine exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities .
類似化合物との比較
Similar Compounds
2-Methylpyrimidine-4,5-diamine: A precursor in the synthesis of 5-(1-Aminoethyl)-2-methylpyrimidin-4-amine.
4-Amino-2-methylpyrimidine: Shares a similar pyrimidine core structure.
5-(1-Aminoethyl)-2-methylimidazole: Another heterocyclic compound with comparable properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C7H12N4 |
|---|---|
分子量 |
152.20 g/mol |
IUPAC名 |
5-(1-aminoethyl)-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C7H12N4/c1-4(8)6-3-10-5(2)11-7(6)9/h3-4H,8H2,1-2H3,(H2,9,10,11) |
InChIキー |
NDWWOVKAPAORPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=N1)N)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















